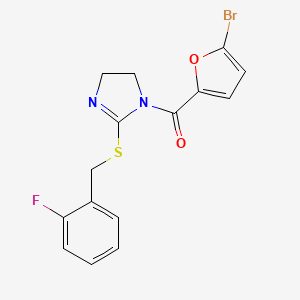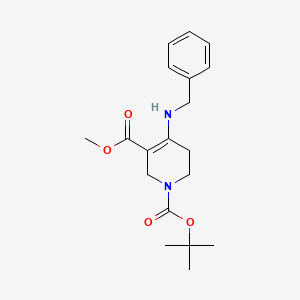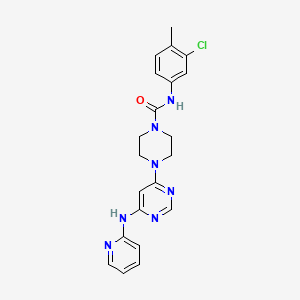![molecular formula C12H11NS3 B2546876 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 7309-86-6](/img/structure/B2546876.png)
4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic molecule that has been the subject of research due to its potential biological activities. It is a tricyclic fragment that can be linearly bound or condensed with other heterocyclic fragments to create a variety of derivatives with potential therapeutic applications .
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in the context of creating protein kinase inhibitors. These derivatives were designed and synthesized as part of a study to identify substances with pleiotropic activity, including chemoprotective and antitumor activity. The synthesis involved the use of PASS Online software to identify promising compounds . Another study developed approaches to synthesize novel polycondensed heterocyclic systems based on the reaction of these derivatives with oxalyl chloride, followed by 1,3-dipolar cycloaddition and diene synthesis .
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by a tricyclic core, which can be modified to enhance biological activity. The structure-activity relationship (SAR) is crucial in determining the inhibitory efficiency of these compounds against various kinases. The modifications in the structure have led to the identification of compounds with significant inhibition percentages in cells .
Chemical Reactions Analysis
The derivatives of this compound have been tested for their inhibitory assessment against a number of kinases. Compounds with prominent inhibition percentages were further examined for their inhibitory efficiency on human kinases via ELISA, using sorafenib as a reference standard. Some compounds showed excellent activities against specific kinases, indicating their potential as drug candidates for the treatment of cancer and other multifactorial diseases .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies suggest that the synthesized derivatives possess properties that make them suitable for biological applications. The ability to inhibit kinases at low IC50 values indicates that these compounds have a high affinity for their targets and are potent in their activity .
Scientific Research Applications
Protein Kinase Inhibitors
A study by Medvedeva and Shikhaliev (2022) explored the synthesis of derivatives of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, revealing their potential as protein kinase inhibitors. These compounds demonstrated significant inhibition against a variety of human kinases, indicating their promise in the treatment of cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
1,3-Dipolar Cycloaddition Reactions
Research on the behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in 1,3-dipolar cycloaddition reactions was conducted by Shikhaliev, Medvedeva, Ermolova, and Shatalov (1999). They found that these compounds participate in reactions to form various substituted derivatives, useful in the synthesis of complex organic molecules (Shikhaliev et al., 1999).
Novel Heterocyclic Systems
Medvedeva, Leshcheva, Shikhaliev, and Solov’ev (2006) developed methods for synthesizing novel polycondensed heterocyclic systems based on 4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones. These methods lead to the creation of diverse and complex heterocyclic structures, expanding the possibilities in organic synthesis and drug development (Medvedeva et al., 2006).
Antimicrobial Activity
A study by Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, and Soković (2019) demonstrated that derivatives of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione exhibit significant antimicrobial activity against various bacterial and fungal species. These compounds were more effective than some standard antibiotics, suggesting their potential as new antimicrobial agents (Kartsev et al., 2019).
Polymerization Inhibition
Ozhogina, Gol'dfein, Chumaevskii, Shikhaliev, Shmyreva, and Rozantsev (1991) found that sulfur-containing derivatives of hydroquinolines, such as 4,5-dihydro-4,4-dimethyl-2,3-dithiolo[5,4-c]quinoline-1-thiones, are effective antioxidants in the polymerization of vinyl monomers. This indicates their utility in controlling polymerization processes in industrial applications (Ozhogina et al., 1991).
Mechanism of Action
Target of Action
The primary targets of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are various protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell cycle, cell division, and signal transduction pathways .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins and ultimately affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects multiple biochemical pathways. These include the JAK-STAT signaling pathway, the MAPK pathway, and the PI3K-Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation, and their disruption can lead to various diseases, including cancer .
Result of Action
The result of the action of this compound is the inhibition of protein kinase activity, leading to disruption of various cellular processes. This can result in the prevention of cell proliferation and survival, making this compound a potential candidate for the treatment of diseases such as cancer .
Future Directions
properties
IUPAC Name |
4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS3/c1-12(2)10-9(11(14)16-15-10)7-5-3-4-6-8(7)13-12/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMULIRAAEXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=S)SS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)
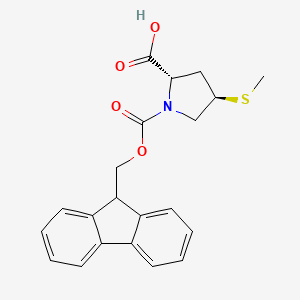
![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)


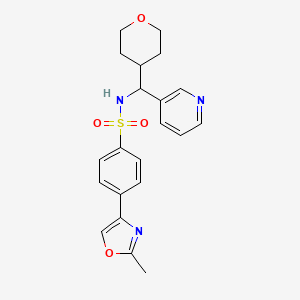
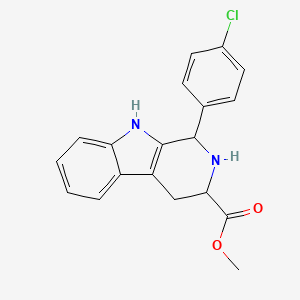
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)


